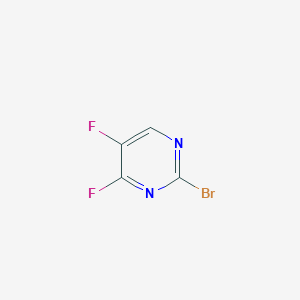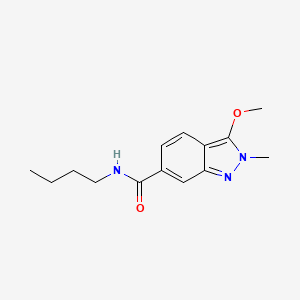
2-Cyclopropyl-2-methylcyclobutanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-2-methylcyclobutanol is an organic compound characterized by a cyclobutane ring substituted with a cyclopropyl and a methyl group, along with a hydroxyl group. This compound falls under the category of cycloalkanols, which are cyclic hydrocarbons containing a hydroxyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-methylcyclobutanol can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with a suitable reducing agent to form the desired cyclobutanol. Another method includes the use of cyclopropylcarbinol as a starting material, which undergoes cyclization under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to facilitate the cyclization and reduction steps efficiently.
化学反应分析
Types of Reactions
2-Cyclopropyl-2-methylcyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclopropylmethyl ketone or cyclopropylmethyl aldehyde.
Reduction: Cyclopropylmethylcyclobutane.
Substitution: Various substituted cyclobutanes depending on the reagent used.
科学研究应用
2-Cyclopropyl-2-methylcyclobutanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
作用机制
The mechanism of action of 2-Cyclopropyl-2-methylcyclobutanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclopropyl and methyl groups contribute to the compound’s steric and electronic properties, affecting its overall behavior in chemical and biological systems .
相似化合物的比较
2-Cyclopropyl-2-methylcyclobutanol can be compared with other cycloalkanols and cyclopropyl-substituted compounds:
Cyclobutanol: Lacks the cyclopropyl and methyl groups, resulting in different reactivity and properties.
Cyclopropylmethanol: Contains a cyclopropyl group but lacks the cyclobutane ring, leading to different chemical behavior.
2-Cyclopropyl-2-butanol: Similar structure but with a butane ring instead of a cyclobutane ring, affecting its reactivity and applications
The unique combination of the cyclopropyl, methyl, and hydroxyl groups in this compound makes it a distinct compound with specific properties and applications.
属性
分子式 |
C8H14O |
|---|---|
分子量 |
126.20 g/mol |
IUPAC 名称 |
2-cyclopropyl-2-methylcyclobutan-1-ol |
InChI |
InChI=1S/C8H14O/c1-8(6-2-3-6)5-4-7(8)9/h6-7,9H,2-5H2,1H3 |
InChI 键 |
KTALVAUUPOPPLD-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC1O)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL](/img/structure/B13101884.png)
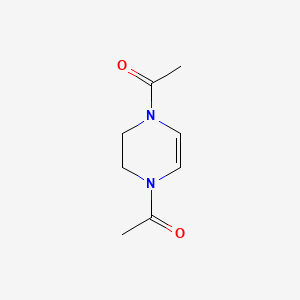
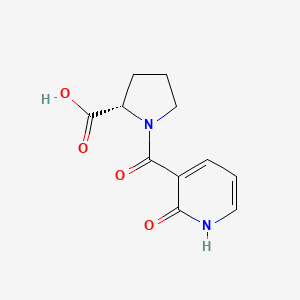

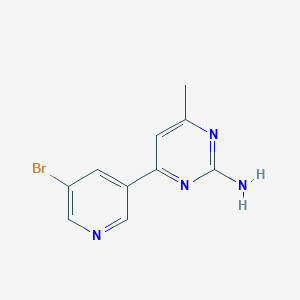
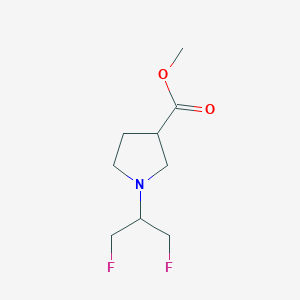
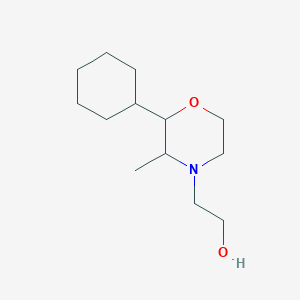
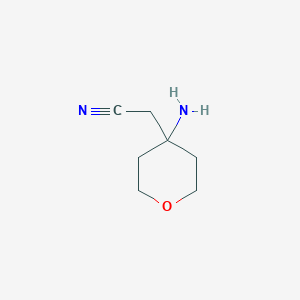
![2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide](/img/structure/B13101931.png)
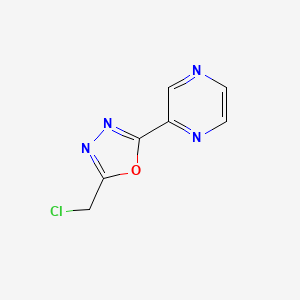
![5-Methylbenzo[c][1,2,5]oxadiazole-4-carbonitrile](/img/structure/B13101936.png)
![1-Methoxydibenzo[b,d]furan-4-carboxylic acid](/img/structure/B13101952.png)
